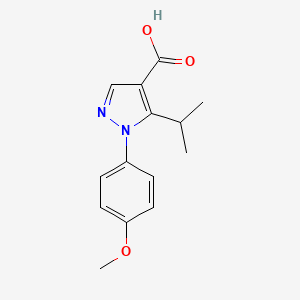
1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxyphenyl group at position 1 and a propan-2-yl group at position 5, making it a unique and interesting molecule for various scientific applications.
准备方法
The synthesis of 1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the propan-2-yl group and the carboxylic acid functionality.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-5-methylpyrazole-4-carboxylic acid: This compound has a methyl group instead of a propan-2-yl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-5-phenylpyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
生物活性
1-(4-Methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds known for their anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 1003750-79-5
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.
In one study, derivatives similar to this compound showed cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has been extensively studied. For instance, compounds related to this compound demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.
These findings suggest that the compound may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. In vitro studies have shown effectiveness against various bacterial strains.
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. Molecular docking studies have suggested that these compounds can form stable interactions with target proteins, leading to their therapeutic effects .
Case Studies
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery:
- A study on a series of pyrazole compounds revealed significant anticancer activity against MCF7 and other cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .
- Another investigation demonstrated that modifications to the pyrazole structure could enhance its anti-inflammatory properties, suggesting a pathway for developing more effective therapeutics .
属性
IUPAC Name |
1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)13-12(14(17)18)8-15-16(13)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIPOGMVVDHAEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














